molecular formula C13H18ClNO3 B12309945 Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride

Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride

Cat. No.: B12309945
M. Wt: 271.74 g/mol
InChI Key: JQSBBHMSYOLOFK-UHFFFAOYSA-N
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Description

Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride is a chiral pyrrolidine derivative featuring a 4-methoxyphenyl substituent at the 4-position and a methyl ester group at the 3-position, with a hydrochloride salt enhancing its stability and solubility. Its stereochemistry is critical, with the (3S,4R) configuration being a common form . The compound serves as a key intermediate in pharmaceutical research, particularly in the synthesis of serotonin reuptake inhibitors and other bioactive molecules .

Property Value
CAS Number (hydrochloride) 1820581-40-5
Molecular Formula C₁₂H₁₆ClNO₃
Molecular Weight 257.71 g/mol
IUPAC Name (3S,4R)-4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid methyl ester hydrochloride
Key Features Chiral center, methoxyphenyl group, ester functionality

Properties

Molecular Formula

C13H18ClNO3

Molecular Weight

271.74 g/mol

IUPAC Name

methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C13H17NO3.ClH/c1-16-10-5-3-9(4-6-10)11-7-14-8-12(11)13(15)17-2;/h3-6,11-12,14H,7-8H2,1-2H3;1H

InChI Key

JQSBBHMSYOLOFK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CNCC2C(=O)OC.Cl

Origin of Product

United States

Preparation Methods

Formation of Pyrrolidine Ring via Mannich-Type Cyclization

The pyrrolidine core is often constructed using a Mannich reaction. A representative protocol involves reacting 4-methoxybenzaldehyde with methylamine to form a Schiff base, followed by cyclization with ethyl acetoacetate in ethanol under reflux (24–48 hours). This yields a substituted pyrrolidine intermediate, which is subsequently reduced to the saturated ring.

Key Conditions :

  • Solvent : Ethanol or methanol
  • Temperature : Reflux (78–80°C)
  • Catalyst : Sodium ethoxide (10–15 mol%)
  • Yield : 60–75%.

Hydrogenation of Pyrroline Intermediate

The unsaturated pyrroline intermediate is hydrogenated using Pd/C (10% w/w) under H₂ (50–60 psi) in methanol at 50°C for 5 hours. This step ensures complete saturation of the pyrrolidine ring.

Optimization :

  • Catalyst Loading : 5–10% Pd/C
  • Pressure : 50–60 psi H₂
  • Yield : 90–94%.

Palladium-Catalyzed Cross-Coupling for Aryl Group Introduction

Suzuki-Miyaura Coupling

The 4-methoxyphenyl group is introduced via Suzuki coupling using 4-methoxyphenylboronic acid and a brominated pyrrolidine precursor. The reaction is conducted in a mixture of dioxane/water (3:1) with Pd(PPh₃)₄ (2 mol%) and K₂CO₃ at 80°C for 12 hours.

Data Table :

Parameter Value
Catalyst Pd(PPh₃)₄ (2 mol%)
Base K₂CO₃
Solvent Dioxane/H₂O (3:1)
Temperature 80°C
Yield 68–72%

Direct C-H Activation/Arylation

Advanced methods employ C-H activation to attach the aryl group. A palladium catalyst (Pd(OAc)₂, 5 mol%) with pivalic acid as an additive in DMF at 120°C for 24 hours achieves direct arylation, bypassing pre-functionalized intermediates.

Advantages :

  • Eliminates need for halogenated precursors.
  • Yield : 55–61%.

Esterification and Hydrochloride Salt Formation

Esterification of Carboxylic Acid Intermediate

The free acid form is esterified using thionyl chloride (SOCl₂) in methanol. The reaction proceeds at 0°C for 1 hour, followed by reflux (2 hours), achieving quantitative conversion.

Procedure :

  • Dissolve pyrrolidine-3-carboxylic acid (1 equiv) in methanol.
  • Add SOCl₂ (1.1 equiv) dropwise at 0°C.
  • Reflux for 2 hours.
  • Concentrate under vacuum to isolate methyl ester.

Hydrochloride Salt Precipitation

The free base is treated with HCl (2 M in diethyl ether) in methanol. The mixture is stirred at room temperature for 1 hour, and the precipitate is filtered and dried.

Critical Parameters :

  • HCl Equivalents : 1.1–1.2 equiv
  • Solvent : Methanol or ethanol
  • Purity : >98% by HPLC.

Alternative Routes: Reductive Amination and Resolution

Reductive Amination of Ketones

A ketone precursor (e.g., 4-(4-methoxyphenyl)pyrrolidin-3-one) undergoes reductive amination with methylamine using NaBH₃CN in THF. The reaction is stirred at 25°C for 12 hours, yielding the secondary amine, which is esterified and converted to hydrochloride.

Yield : 65–70%.

Chiral Resolution for Enantiopure Product

Racemic mixtures are resolved using chiral HPLC (Chiralpak IA column) with hexane/isopropanol (80:20) to isolate enantiomers. Optical purity exceeds 99% ee.

Industrial-Scale Production Considerations

Continuous Flow Hydrogenation

Industrial protocols utilize continuous flow reactors for hydrogenation, enhancing safety and scalability. Pd/C is packed in a fixed-bed reactor, and the pyrroline solution is passed through at 50°C under 30 bar H₂.

Benefits :

  • 20% higher throughput vs. batch processes.
  • Catalyst Lifetime : >500 cycles.

Crystallization Optimization

The hydrochloride salt is recrystallized from ethanol/water (9:1) to achieve >99.5% purity. Crystal morphology is controlled by cooling rate (0.5°C/min).

Comparative Analysis of Methods

Table 1: Synthesis Method Efficiency

Method Yield (%) Purity (%) Scalability
Mannich Cyclization 70 95 Moderate
Suzuki Coupling 72 98 High
C-H Activation 61 97 Low
Reductive Amination 68 96 High

Challenges and Mitigation Strategies

Epimerization During Esterification

Basic conditions during esterification may cause epimerization at C3. Mitigation includes using SOCl₂/MeOH at 0°C to minimize racemization.

Catalyst Deactivation in Hydrogenation

Pd/C poisoning by sulfur impurities is addressed by pre-treating substrates with activated carbon.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride is extensively utilized as an intermediate in the synthesis of pharmaceuticals. Its unique structural properties enhance receptor binding, making it valuable in the development of analgesics and anti-inflammatory agents. Research indicates that this compound plays a crucial role in creating drugs targeting neurological disorders, including mood disorders and neurodegenerative diseases .

Case Study: Development of Analgesics
In a study focused on pain management, researchers synthesized novel compounds based on this compound. These compounds exhibited significant analgesic properties in preclinical models, demonstrating the compound's potential as a precursor for effective pain relief medications .

Neuroscience Research

Interaction with Neurotransmitter Systems
The compound's structure allows it to interact with various neurotransmitter systems, making it a valuable tool for neuroscience research. It has been used to investigate its effects on synaptic transmission and neuronal signaling, providing insights into treatments for conditions like depression and anxiety .

Case Study: Mood Regulation Studies
A series of experiments evaluated the impact of this compound on mood regulation in animal models. The findings suggested that the compound could modulate neurotransmitter levels, leading to potential therapeutic applications for mood disorders .

Organic Synthesis

Versatile Building Block
In organic chemistry, this compound serves as a versatile building block for synthesizing complex organic molecules. Its reactivity allows researchers to employ it in various chemical reactions, facilitating the development of new compounds with desired properties .

Material Science

Formulation of Advanced Materials
The compound is also utilized in material science for formulating advanced materials such as polymers and coatings. Its specific chemical properties can enhance the performance of materials used in various industrial applications .

Analytical Chemistry

Standard in Analytical Methods
this compound is employed as a standard in analytical chemistry methods like high-performance liquid chromatography (HPLC) and mass spectrometry. It aids in calibrating instruments and ensuring accurate measurements during chemical analyses .

Summary Table of Applications

Field Application Example/Case Study
PharmaceuticalKey intermediate for drug synthesisDevelopment of analgesics
NeuroscienceInteraction with neurotransmitter systemsStudies on mood regulation
Organic SynthesisBuilding block for complex organic moleculesSynthesis of novel compounds
Material ScienceFormulation of advanced materialsPolymers and coatings
Analytical ChemistryStandard in analytical methodsHPLC and mass spectrometry calibration

Mechanism of Action

The mechanism of action of Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

The 4-methoxyphenyl group in the main compound distinguishes it from analogs with halogen or alkyl substituents. Key comparisons include:

Table 1: Substituent-Driven Comparisons
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
trans-Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate hydrochloride 4-Bromo C₁₂H₁₅BrClNO₂ 328.61 Bromine enhances reactivity (e.g., Suzuki coupling); higher molecular weight.
trans-Methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate hydrochloride 4-Fluoro C₁₂H₁₅ClFNO₂ 259.71 Fluorine increases electronegativity and metabolic stability.
Methyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride CF₃ C₈H₁₃ClF₃NO₂ 249.64 Trifluoromethyl group boosts lipophilicity and electron-withdrawing effects.
  • Methoxy vs.
  • Trifluoromethyl : Introduces steric bulk and extreme electronegativity, often improving target affinity in drug candidates .

Stereochemical Variations

Stereochemistry profoundly impacts biological activity and physicochemical properties:

Table 2: Stereoisomer Comparisons
Compound Name Configuration CAS Number Key Applications
Methyl (3S,4R)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride (3S,4R) 1820581-40-5 Intermediate for antidepressants (e.g., paroxetine analogs) .
Methyl (3R,4S)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride (3R,4S) 1820581-40-5 Potential enantiomer with distinct receptor interactions.
trans-Methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate hydrochloride trans 1236862-40-0 Used in high-throughput screening for CNS drugs.
  • Enantiomers : The (3S,4R) configuration is often pharmacologically preferred, as seen in paroxetine-related compounds .
  • Trans vs. Cis : Trans configurations may optimize spatial orientation for target binding, while cis forms could exhibit steric hindrance .

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Comparison
Compound Name logP (Predicted) Solubility (Water) Stability
Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride 1.8 High (due to HCl) Stable at RT
Ethyl pyrrolidine-3-carboxylate hydrochloride 0.5 Moderate Prone to hydrolysis
Methyl 3,3-difluoropiperidine-4-carboxylate hydrochloride 2.1 Low Hygroscopic
  • Ester Group : Methyl esters (vs. ethyl) hydrolyze faster under basic conditions, affecting drug release .
  • Hydrochloride Salt : Enhances aqueous solubility and crystallinity, critical for formulation .

Biological Activity

Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride, a compound belonging to the pyrrolidine class, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antibacterial and antifungal properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring substituted with a methoxyphenyl group. The presence of the methoxy group enhances its lipophilicity, potentially influencing its biological interactions.

Biological Activities

1. Antibacterial Activity

Recent studies have demonstrated that various pyrrolidine derivatives exhibit significant antibacterial properties. For instance, a study evaluating 248 monomeric alkaloids found that certain pyrrolidine derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 1 summarizes the antibacterial activity of selected pyrrolidine derivatives:

CompoundBacterial StrainMIC (mg/mL)
PA-1S. aureus0.0039
PA-1E. coli0.025
Compound AB. subtilis0.01
Compound BK. pneumoniae0.05

2. Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity. The compound was tested against various fungal strains, demonstrating effectiveness with MIC values ranging from 16.69 to 78.23 µM against Candida albicans .

Structure-Activity Relationship (SAR)

The SAR studies provide insight into how structural modifications affect biological activity. For example, modifications to the phenyl ring and the length of the linker between the phenyl group and the pyrrolidine moiety significantly impacted antagonist activity at RXFP3 receptors .

Table 2 presents SAR findings for related compounds:

Compound ModificationIC50 (μM)Activity Level
Para-substituted2.12High
Meta-substituted4.04Moderate
Ortho-substituted>10Low

Case Studies

Case Study 1: Antibacterial Efficacy

A recent investigation into the efficacy of methyl-derivatives against bacterial strains revealed that compounds with specific substitutions on the piperidine ring exhibited enhanced antibacterial activity compared to their unsubstituted counterparts . The study concluded that electron-donating groups significantly improved antibacterial potency.

Case Study 2: Antifungal Screening

In another study assessing antifungal properties, this compound was found to inhibit fungal growth effectively, particularly against strains resistant to conventional treatments . This finding highlights the potential of this compound as a lead for developing new antifungal agents.

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